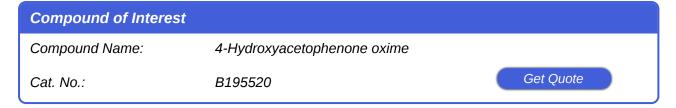


Solubility of 4-Hydroxyacetophenone Oxime in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4- Hydroxyacetophenone oxime** in various organic solvents. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, formulation, and other research and development applications.

Core Topic: Understanding the Solubility of 4-Hydroxyacetophenone Oxime

4-Hydroxyacetophenone oxime is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including as an impurity of Acetaminophen (Paracetamol)[1]. Its molecular structure, containing both a polar hydroxyl group and an oxime functional group, alongside a non-polar benzene ring, suggests a varied solubility profile across different organic solvents. The principle of "like dissolves like" is the governing factor, where the polarity of the solvent plays a crucial role in its dissolution capacity. The compound is generally known to be soluble in organic solvents[2].

Data Presentation: Solubility Summary



While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 4-

Hydroxyacetophenone oxime across a wide range of organic solvents and temperatures is not readily available in published literature, the following table summarizes the existing qualitative and semi-quantitative information.

Solvent	Chemical Class	Polarity	Reported Solubility	Citation(s)
Dimethyl Sulfoxide (DMSO)	Sulfoxide	Polar Aprotic	≥ 100 mg/mL	[1]
Methanol	Alcohol	Polar Protic	Slightly Soluble	[3]
Ethyl Acetate	Ester	Moderately Polar	Slightly Soluble	[3]
t-Butanol	Alcohol	Polar Protic	Implied Soluble	[4]
Trifluoroethanol	Alcohol	Polar Protic	Implied Soluble	[4]
Tetrahydrofuran (THF)	Ether	Polar Aprotic	Implied Soluble	[4]
Acetonitrile	Nitrile	Polar Aprotic	Implied Soluble	[4]

Note: "Implied Soluble" indicates that the solvent was used in the synthesis of **4- Hydroxyacetophenone oxime** to enhance the solubility of the starting material, suggesting the product would also be soluble.

Experimental Protocols: Determination of Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed methodology for determining the equilibrium solubility of **4-Hydroxyacetophenone oxime** in a specific organic solvent. This protocol is based on the widely accepted "shake-flask" method coupled with gravimetric analysis for quantification[3][5][6][7].

Objective: To determine the equilibrium solubility of **4-Hydroxyacetophenone oxime** in a selected organic solvent at a specified temperature.



Materials:

- 4-Hydroxyacetophenone oxime (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps or sealed ampoules
- Constant temperature shaker bath or incubator
- Syringe filters (solvent-compatible, e.g., PTFE)
- · Pipettes and other necessary glassware
- · Evaporating dish or pre-weighed vials
- Oven for drying

Procedure:

- · Preparation of Saturated Solution:
 - Add an excess amount of 4-Hydroxyacetophenone oxime to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired experimental temperature.
 - Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined in preliminary experiments by taking measurements at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant[7].



• Sample Collection and Separation:

- After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.
- Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

Gravimetric Analysis:

- Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.
- Record the exact weight of the dish/vial with the solution.
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.
- Once the solvent is fully evaporated, place the dish/vial in an oven at a suitable temperature (e.g., 40-60°C) to dry the solid residue to a constant weight.
- Cool the dish/vial in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility:

- Calculate the weight of the dissolved 4-Hydroxyacetophenone oxime by subtracting the initial weight of the empty dish/vial from the final constant weight of the dish/vial with the dried solid.
- Calculate the weight of the solvent in the collected sample by subtracting the final weight
 of the dish/vial with the dried solid from the weight of the dish/vial with the solution.
- The solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L of solvent.



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